molecular formula C16H17NO3 B15371228 Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate CAS No. 88023-05-6

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate

Cat. No.: B15371228
CAS No.: 88023-05-6
M. Wt: 271.31 g/mol
InChI Key: YOFGAQGJIUTSAW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its antibacterial, anthelmintic, and cytotoxic properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its pharmacological significance. The compound's structure can be represented as follows:

Ethyl 3 oxo 2 2 quinolinylmethyl butanoateC1C2C3C4C5\text{Ethyl 3 oxo 2 2 quinolinylmethyl butanoate}\rightarrow \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:

Bacterial StrainMIC (mg/ml)
Escherichia coli0.073
Staphylococcus aureus0.125
Klebsiella pneumoniae0.109
Enterobacter sakazakii0.083

These results demonstrate that the compound exhibits significant antibacterial activity, potentially providing a basis for developing new antimicrobial agents in response to multidrug-resistant pathogens .

Anthelmintic Activity

The anthelmintic efficacy of this compound was assessed using standard assays against helminths such as Pheretima posthuma and Ascaridia galli. The results showed that the compound outperformed standard treatments like albendazole, indicating strong potential for treating parasitic infections.

Helminth SpeciesTime of Death (minutes)Concentration Tested (mg/ml)
Pheretima posthuma305
Ascaridia galli455

This data suggests that this compound could be a valuable candidate for further development in anthelmintic therapy .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated through various assays, comparing it to established chemotherapeutic agents like etoposide. The Lethal Concentration (LC50) values were determined as follows:

CompoundLC50 (µg/ml)
This compound280 - 765
Etoposide9.8

The higher LC50 values indicate that while the compound has cytotoxic properties, it may require further optimization to enhance its efficacy against cancer cells without significant toxicity to healthy cells .

Research Findings and Case Studies

In a comprehensive study conducted by Sadiq et al., derivatives of this compound were synthesized and analyzed for their biological activities. The study highlighted the potential of these compounds in combating drug resistance in microbial pathogens and their applications in treating parasitic infections. The docking studies indicated favorable binding affinities with target proteins, suggesting mechanisms through which these compounds exert their biological effects .

Properties

CAS No.

88023-05-6

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 3-oxo-2-(quinolin-2-ylmethyl)butanoate

InChI

InChI=1S/C16H17NO3/c1-3-20-16(19)14(11(2)18)10-13-9-8-12-6-4-5-7-15(12)17-13/h4-9,14H,3,10H2,1-2H3

InChI Key

YOFGAQGJIUTSAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)C(=O)C

Origin of Product

United States

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